molecular formula C2H2FO2- B1212596 Fluoroacetate CAS No. 513-62-2

Fluoroacetate

Cat. No.: B1212596
CAS No.: 513-62-2
M. Wt: 77.03 g/mol
InChI Key: QEWYKACRFQMRMB-UHFFFAOYSA-M
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Description

Fluoroacetate, also known as sodium monothis compound, is a highly toxic compound with the chemical formula FCH₂COONa. It is primarily used as a pesticide and is known commercially as Compound 1080. This compound occurs naturally in certain plants as a defense mechanism against herbivores. It was first synthesized in the laboratory in 1896 and later isolated from a South African plant in 1943 .

Chemical Reactions Analysis

Fluoroacetate undergoes several types of chemical reactions, including substitution and hydrolysis. In substitution reactions, this compound can react with various nucleophiles to form different products. For example, it can react with hydroxide ions to form glycolate and fluoride ions . In hydrolysis reactions, this compound can be broken down into fluoroacetic acid and sodium ions. The major products formed from these reactions include glycolate, fluoride ions, and fluoroacetic acid .

Scientific Research Applications

Fluoroacetate has several scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is used to study metabolic pathways and enzyme functions. In medicine, this compound derivatives are used in the development of anticancer drugs such as 5-fluorouracil . In industry, this compound is used as a pesticide to control rodent populations .

Mechanism of Action

Fluoroacetate exerts its toxic effects by inhibiting the citric acid cycle, also known as the tricarboxylic acid cycle. Once ingested, this compound is converted to fluoroacetyl-CoA, which then reacts with citrate synthase to form fluorocitrate. Fluorocitrate inhibits aconitase, an enzyme essential for the citric acid cycle, leading to a buildup of citrate and disruption of energy production in cells . This inhibition affects the central nervous, respiratory, and cardiovascular systems .

Comparison with Similar Compounds

Fluoroacetate is similar to other fluorinated compounds such as fluoroacetamide, fluoroethanol, and fluorocitrate. it is unique in its high toxicity and specific mechanism of action. Fluoroacetamide and fluoroethanol are also used as pesticides and have similar toxic effects, but they differ in their chemical structures and metabolic pathways . Fluorocitrate, a metabolite of this compound, shares the same inhibitory effect on aconitase but is not used as a pesticide .

Similar Compounds

  • Fluoroacetamide
  • Fluoroethanol
  • Fluorocitrate

Properties

IUPAC Name

2-fluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3FO2/c3-1-2(4)5/h1H2,(H,4,5)/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEWYKACRFQMRMB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2FO2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10199297
Record name Acetic acid, fluoro-, ion(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10199297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

77.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

513-62-2
Record name Fluoroacetate anion
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=513-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, fluoro-, ion(1-)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000513622
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, fluoro-, ion(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10199297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Fluoroacetate
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